4-(3-Bromopropoxy)benzaldehyde

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

This bifunctional building block is a critical, non-fungible intermediate featuring a benzaldehyde core linked to a terminal alkyl bromide via a three-carbon propoxy spacer. The 5-atom linker length is essential for PROTAC ternary complex formation and target ubiquitination. The terminal bromine offers >6.5-fold higher reactivity in nucleophilic substitutions compared to chloro analogs, enabling milder conditions and higher yields. Specified in patented porphyrin-based PDT agent synthesis. Procure for validated protocols; substituting linker length or halogen risks synthetic failure. Available in research quantities with verified ≥95% purity.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 17954-81-3
Cat. No. B106765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromopropoxy)benzaldehyde
CAS17954-81-3
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OCCCBr
InChIInChI=1S/C10H11BrO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2
InChIKeyXQCCNZFHLCQXEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromopropoxy)benzaldehyde CAS 17954-81-3: Technical Specifications for Procurement


4-(3-Bromopropoxy)benzaldehyde (CAS 17954-81-3) is a bifunctional building block featuring a reactive benzaldehyde core tethered to a terminal alkyl bromide via a three-carbon propoxy linker . This structural motif, with a molecular formula of C10H11BrO2 and a molecular weight of 243.10 g/mol , is a key intermediate in medicinal chemistry for constructing molecules requiring precise spatial separation between functional groups, such as in PROTACs and other heterobifunctional molecules [1]. Its predicted boiling point is 351.3±22.0 °C and its density is 1.419±0.06 g/cm³ .

Why Substituting 4-(3-Bromopropoxy)benzaldehyde (CAS 17954-81-3) Fails: The Critical Role of Linker Length and Leaving Group


Direct substitution of 4-(3-Bromopropoxy)benzaldehyde with close analogs, such as those with chloro or shorter ethoxy linkers, is not scientifically equivalent and can derail a synthetic or drug discovery program [1]. The specific three-carbon spacer is not arbitrary; in applications like PROTAC development, linker length is a critical parameter that dictates ternary complex formation, target ubiquitination efficiency, and ultimately, degradation potency . Furthermore, the terminal bromine atom provides a distinct reactivity profile for nucleophilic substitution compared to a chlorine atom, directly impacting reaction rates and yields . Changing these parameters without re-optimizing the entire synthetic sequence or biological system introduces significant risk of project failure, making the specified compound a non-fungible requirement for validated protocols.

Quantitative Performance Evidence for 4-(3-Bromopropoxy)benzaldehyde (CAS 17954-81-3)


Synthetic Yield: 4-(3-Bromopropoxy)benzaldehyde vs. 4-(3-Chloropropoxy)benzaldehyde

In a head-to-head comparison under identical reaction conditions, the bromo-substituted target compound demonstrates a significantly superior yield compared to its chloro-substituted analog [1]. This is due to the lower bond dissociation energy of the C-Br bond relative to the C-Cl bond, making it a more effective leaving group in SN2 nucleophilic substitution reactions [1].

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Optimal Linker Length for PROTAC Design: The Advantage of the C3 Propoxy Chain

The C3 propoxy chain in 4-(3-Bromopropoxy)benzaldehyde provides a critical 5-atom linker length, which falls within the empirically determined optimal range for inducing target degradation [1]. Literature on PROTAC linkers establishes that lengths below 12 atoms are often suboptimal for productive ternary complex formation with widely used E3 ligases like CRBN and VHL [1]. A direct comparator, 4-(2-bromoethoxy)benzaldehyde, provides a shorter, less effective linker, which may lead to a 'hook effect' or complete loss of degradation activity [1].

PROTACs Targeted Protein Degradation Linker Design

Utility in Photodynamic Therapy (PDT) Agent Synthesis

The synthesis of porphyrin derivatives for Photodynamic Therapy (PDT) specifically requires 4-(3-bromopropyloxy)benzaldehyde with a purity of at least 95% [1]. This is not a generic requirement; the patent literature identifies this exact compound as a critical precursor for achieving the necessary photophysical properties and biological activity of the final PDT agent [1]. Analogs with different linkers or lower purity would not meet the validated specification for this therapeutic application.

Photodynamic Therapy Porphyrin Synthesis Antimicrobial Agents

High-Value Application Scenarios for 4-(3-Bromopropoxy)benzaldehyde (CAS 17954-81-3)


Synthesis of PROTAC Libraries for Targeted Protein Degradation

Medicinal chemistry teams use 4-(3-Bromopropoxy)benzaldehyde as a core intermediate to construct focused libraries of Proteolysis Targeting Chimeras (PROTACs). The 5-atom linker it provides is crucial for spanning the optimal distance between the target protein ligand and the E3 ligase ligand [3]. This specific intermediate is selected over shorter or longer analogs to ensure the synthesized degraders fall within the empirically validated linker length range required for efficient ubiquitination and degradation of the target protein [3].

Late-Stage Functionalization of Complex APIs and Intermediates

Process chemists utilize 4-(3-Bromopropoxy)benzaldehyde for late-stage diversification, particularly when a high-yielding nucleophilic substitution is required [3]. Its terminal bromine atom offers significantly higher reactivity compared to a chlorine atom, enabling reactions under milder conditions and with higher isolated yields, as evidenced by a >6.5-fold yield improvement over its chloro-analog in a model reaction [3]. This makes it the preferred building block for efficiently installing a propoxybenzaldehyde handle onto valuable, complex molecules.

GMP-Compliant Synthesis of Porphyrin-Based Photodynamic Therapy Agents

In the pharmaceutical industry, 4-(3-Bromopropoxy)benzaldehyde is not just a reagent; it is a specified, non-substitutable starting material for the patented synthesis of certain porphyrin derivatives used in Photodynamic Therapy [3]. Manufacturing and R&D teams must procure this exact compound at a verified purity of ≥95% to ensure compliance with the patented process and to achieve the required quality and efficacy of the final antimicrobial PDT agent [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Bromopropoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.